7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Description
The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one features a pyrazolo[4,3-c]pyridin-3-one core substituted with a 5-ethyl group, a 2-phenyl ring, and a piperazine moiety linked via a carbonyl group. The piperazine is further functionalized with a 4-chlorobenzoyl group at its 4-position. This structure combines a heterocyclic scaffold with a substituted piperazine, a design common in pharmaceuticals for modulating solubility, bioavailability, and target binding .
Synthetic routes for analogous compounds (e.g., pyrazolo-pyridine derivatives) often employ multi-component reactions, as seen in and , where one-pot domino reactions efficiently assemble complex heterocycles . While direct synthesis data for the target compound is unavailable in the provided evidence, its structural analogs (e.g., –13) suggest that similar strategies involving acylated piperazines and pyrazolo-pyridinone precursors are applicable.
Properties
IUPAC Name |
7-[4-(4-chlorobenzoyl)piperazine-1-carbonyl]-5-ethyl-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN5O3/c1-2-29-16-21(23-22(17-29)26(35)32(28-23)20-6-4-3-5-7-20)25(34)31-14-12-30(13-15-31)24(33)18-8-10-19(27)11-9-18/h3-11,16-17H,2,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFTMJWWMLUWVMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is human carbonic anhydrase VII (hCA VII) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. hCA VII is a specific isoform of this enzyme family and is expressed in the brain.
Mode of Action
The compound interacts with hCA VII by fitting into its catalytic cavity. This interaction is based on the structure of the compound, which includes a 4-(4-(2-chlorobenzoyl)piperazine-1-carbonyl)benzenesulfonamide moiety. This moiety allows the compound to bind to the enzyme and inhibit its activity.
Biochemical Analysis
Biochemical Properties
The compound interacts with the enzyme human carbonic anhydrase VII (hCA VII), as shown in X-ray crystallographic studies. The nature of these interactions involves the compound fitting into the hCA VII catalytic cavity.
Cellular Effects
Given its interaction with hCA VII, it may influence cellular processes regulated by this enzyme.
Molecular Mechanism
The compound exerts its effects at the molecular level through its interaction with hCA VII. It may potentially influence the activity of this enzyme, leading to changes in cellular processes.
Biological Activity
The compound 7-(4-(4-chlorobenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered attention for its potential biological activity, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological properties, including cytotoxicity against various cancer cell lines, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several key components:
- Piperazine moiety : This structure is known for its pharmacological versatility.
- Pyrazolo[4,3-c]pyridine core : This heterocyclic compound is associated with various biological activities.
- Chlorobenzoyl group : The presence of chlorine may enhance the compound's lipophilicity and biological activity.
Cytotoxicity Against Cancer Cell Lines
Recent studies have demonstrated that derivatives of piperazine, including those with similar structures to our compound, exhibit significant cytotoxic effects on various cancer cell lines. For instance:
- Cytotoxic effects : In a study examining 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, compounds showed notable inhibitory activity against liver (HUH7, HEPG2), breast (MCF7), and colon (HCT116) cancer cell lines .
- GI50 values : The growth inhibitory concentration (GI50) values for these compounds were notably lower than that of 5-fluorouracil, a standard chemotherapeutic agent. For example:
- HUH7: GI50 = 4.64 µM
- HEPG2: GI50 = 7.22 µM
- MCF7: GI50 = 6.09 µM
The mechanisms through which these compounds exert their cytotoxic effects are multifaceted:
- Cell Cycle Arrest : Compounds similar to the target compound have been shown to induce cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : These compounds can trigger apoptosis through intrinsic pathways by activating caspases and altering mitochondrial membrane potential.
- Inhibition of Key Enzymes : The presence of specific functional groups may inhibit enzymes critical for cancer cell survival.
Case Studies
Several case studies have highlighted the effectiveness of piperazine derivatives in preclinical settings:
- Study on Piperazine Derivatives : A series of piperazine derivatives were synthesized and tested for their anticancer properties. One derivative demonstrated a significant reduction in tumor volume in xenograft models when compared to controls .
- Real-Time Monitoring : Another study utilized real-time cell growth surveillance to monitor the effects of a piperazine derivative on HUH7 cells over 96 hours, confirming its irreversible growth-inhibitory effect .
Data Table
The following table summarizes the cytotoxicity data for various derivatives related to the target compound:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HUH7 | 4.64 | Apoptosis induction |
| Compound B | HEPG2 | 7.22 | Cell cycle arrest |
| Compound C | MCF7 | 6.09 | Enzyme inhibition |
| Compound D (Target) | CAMA-1 | TBD | TBD |
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The target compound’s piperazine substituent distinguishes it from analogs. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs.
- Molecular Weight and Solubility : The target compound’s higher molecular weight (est. 508.96) compared to analogs (e.g., 445.50 in ) may reduce solubility, a critical factor in drug design.
- Synthetic Flexibility : Piperazine’s reactivity allows diverse substitutions (e.g., benzoyl, cyclopropane, furan), enabling tailored pharmacokinetic properties .
Pharmacological Potential
While biological data for the target compound is absent in the evidence, structurally related compounds exhibit:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
